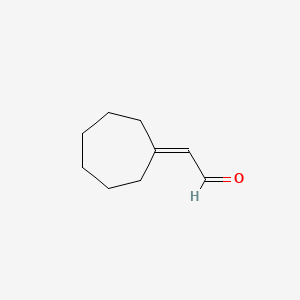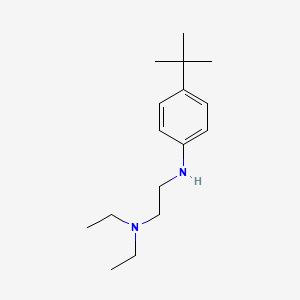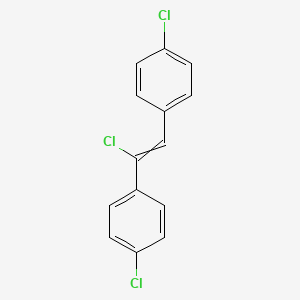
lithium;1,3-diethoxybenzene-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1,3-diethoxybenzene-2-ide is an organolithium compound with the molecular formula C10H13LiO2 It is a derivative of benzene, where two hydrogen atoms are replaced by ethoxy groups and one hydrogen atom is replaced by a lithium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3-diethoxybenzene-2-ide typically involves the reaction of 1,3-diethoxybenzene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1,3-diethoxybenzene-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding dihydro derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles such as alkyl halides, acyl halides, and other reactive halogen compounds can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can yield dihydro derivatives, and substitution can yield various substituted benzene derivatives.
Applications De Recherche Scientifique
Lithium;1,3-diethoxybenzene-2-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis
Propriétés
Numéro CAS |
73680-01-0 |
|---|---|
Formule moléculaire |
C10H13LiO2 |
Poids moléculaire |
172.2 g/mol |
Nom IUPAC |
lithium;1,3-diethoxybenzene-2-ide |
InChI |
InChI=1S/C10H13O2.Li/c1-3-11-9-6-5-7-10(8-9)12-4-2;/h5-7H,3-4H2,1-2H3;/q-1;+1 |
Clé InChI |
DUCBPBWZIXLJHA-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCOC1=[C-]C(=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




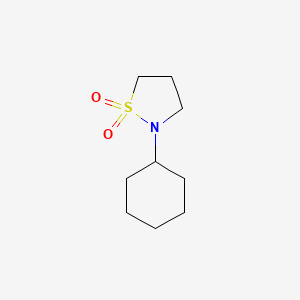

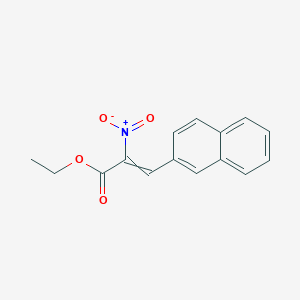
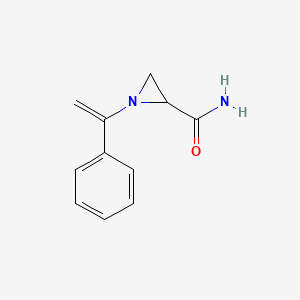
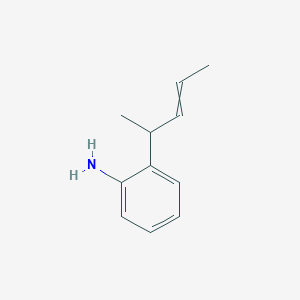
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)

![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)
